molecular formula C42H80N2O4 B13366236 Di((E)-undec-2-en-1-yl) 8,8'-((2-(dimethylamino)ethyl)azanediyl)dioctanoate

Di((E)-undec-2-en-1-yl) 8,8'-((2-(dimethylamino)ethyl)azanediyl)dioctanoate

Cat. No.: B13366236
M. Wt: 677.1 g/mol
InChI Key: SRQMZSCDGDLQTJ-YESHOFFLSA-N
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Description

Di((E)-undec-2-en-1-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate is a complex organic compound that features both an unsaturated hydrocarbon chain and a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di((E)-undec-2-en-1-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate involves multiple steps. One common method includes the reaction of 8-bromooctanoic acid with methanol in the presence of sulfuric acid to produce methyl 8-bromooctanoate. This intermediate is then reacted with benzyl amine to form dimethyl 8,8’-(benzanediyl)dioctanoate. Subsequent hydrogenation and protection steps lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Di((E)-undec-2-en-1-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate undergoes various chemical reactions, including:

    Oxidation: The unsaturated hydrocarbon chain can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Nucleophiles such as sodium azide or thiolates can be used under mild conditions.

Major Products

The major products formed from these reactions include epoxides, diols, saturated derivatives, and substituted amines.

Scientific Research Applications

Di((E)-undec-2-en-1-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a drug delivery agent due to its amphiphilic nature.

    Medicine: Investigated for its antimicrobial properties and potential use in treating infections.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of Di((E)-undec-2-en-1-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications .

Properties

Molecular Formula

C42H80N2O4

Molecular Weight

677.1 g/mol

IUPAC Name

[(E)-undec-2-enyl] 8-[2-(dimethylamino)ethyl-[8-oxo-8-[(E)-undec-2-enoxy]octyl]amino]octanoate

InChI

InChI=1S/C42H80N2O4/c1-5-7-9-11-13-15-17-25-31-39-47-41(45)33-27-21-19-23-29-35-44(38-37-43(3)4)36-30-24-20-22-28-34-42(46)48-40-32-26-18-16-14-12-10-8-6-2/h25-26,31-32H,5-24,27-30,33-40H2,1-4H3/b31-25+,32-26+

InChI Key

SRQMZSCDGDLQTJ-YESHOFFLSA-N

Isomeric SMILES

CCCCCCCC/C=C/COC(=O)CCCCCCCN(CCN(C)C)CCCCCCCC(=O)OC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCOC(=O)CCCCCCCN(CCCCCCCC(=O)OCC=CCCCCCCCC)CCN(C)C

Origin of Product

United States

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